Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
The compound Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate features a pyridazine core substituted with a phenyl group at position 1, an ethoxycarbonyl group at position 3, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety linked via an amino-oxoethoxy bridge.
Properties
IUPAC Name |
ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7/c1-2-30-23(29)22-19(13-21(28)26(25-22)16-6-4-3-5-7-16)33-14-20(27)24-15-8-9-17-18(12-15)32-11-10-31-17/h3-9,12-13H,2,10-11,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPRPXLJTWIEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a dihydrobenzo[b][1,4]dioxin moiety linked to a phenyl group and a pyridazine core. This structural complexity may contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 398.43 g/mol.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains, including Mycobacterium tuberculosis. A study identified novel DprE1 inhibitors based on the dihydrobenzo[b][1,4]dioxin scaffold with promising antimycobacterial activity .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar compounds have been investigated for their efficacy against cancer cell lines such as MCF-7 and NCI-H1299. The presence of functional groups like carboxylates and amines is believed to enhance interaction with biological targets involved in cancer proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications in the functional groups significantly influence biological activity. For example:
- Hydroxyl Groups : Presence of hydroxyl groups increases solubility and bioavailability.
- Amino Substituents : Alterations in amino group positioning can enhance binding affinity to target enzymes or receptors.
Case Study 1: Antimycobacterial Activity
A series of 2-amino-N-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives were synthesized and evaluated for their DprE1 inhibitory activity. The most potent compound exhibited an IC50 value of 0.5 µM against DprE1, demonstrating significant potential for treating tuberculosis .
| Compound Name | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 0.5 | DprE1 Inhibitor |
| Compound B | 2.0 | Moderate Inhibition |
Case Study 2: Anticancer Screening
In vitro studies on derivatives of the compound indicated that modifications led to increased cytotoxicity against breast cancer cell lines (MCF-7). One derivative showed an IC50 value of 15 µM, suggesting it could serve as a lead compound for further development in cancer therapy .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative X | MCF-7 | 15 |
| Derivative Y | NCI-H1299 | 20 |
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes the formation of the pyridazine ring and the incorporation of the benzo[dioxin] moiety, which is crucial for its biological activity. The molecular formula is , with a molecular weight of 452.5 g/mol .
Biological Activities
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. A study demonstrated that similar compounds with a pyridazine core showed efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory processes. This dual inhibition suggests potential use in treating inflammatory diseases such as arthritis .
Pharmacological Applications
| Application | Description |
|---|---|
| Cancer Therapy | Potential use in targeted cancer therapies due to its ability to induce apoptosis in cancer cells. |
| Anti-inflammatory | Inhibition of COX and LOX enzymes positions it as a candidate for treating inflammatory conditions. |
| Neuroprotective Effects | Preliminary studies suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases. |
Case Studies
- Breast Cancer Study : A study published in Crystals highlighted the synthesis of related compounds that showed promising anticancer activity against MDA-MB-231 breast cancer cells. The compounds induced cell cycle arrest and apoptosis, suggesting a mechanism that could be explored further for therapeutic applications .
- Inflammation Model : In a model of inflammation, derivatives of this compound were administered to assess their impact on inflammatory markers. Results indicated a significant reduction in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent .
- Neuroprotection Research : Investigations into neuroprotective properties revealed that certain analogs could protect neuronal cells from oxidative stress-induced damage, indicating potential applications in treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison
Key Observations :
- The target compound shares the pyridazine core with Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate , differing in the substitution of the dihydrobenzodioxin group (target) versus the ethoxyphenyl group (analog). This substitution may enhance lipophilicity or alter receptor binding.
- The dihydrobenzodioxin moiety in the target compound is also present in 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine , though the latter uses a pyridine core, which reduces ring strain compared to pyridazine.
Table 2: Comparative Data
Key Insights :
- The target compound’s ester and amide functionalities suggest moderate solubility in polar solvents, contrasting with the nitro/cyano-substituted analog (1l), which is less soluble .
- The dihydrobenzodioxin group in the target and ’s compound may confer stability against oxidative degradation, a trait critical for drug development .
Functional Group Impact
- Dihydrobenzodioxin vs. The ethoxyphenyl analog () lacks this rigidity but may improve metabolic stability .
- Pyridazine vs. Pyridine/Imidazopyridine : Pyridazine’s electron-deficient core may increase reactivity compared to pyridine or imidazopyridine derivatives, influencing binding kinetics .
Preparation Methods
Hydrazine-Cyclocondensation Methodology
The 1,6-dihydropyridazine scaffold is typically synthesized via cyclocondensation of β-keto esters with hydrazines. For the target compound, ethyl 3-oxo-3-phenylpropanoate serves as the β-keto ester precursor. Reaction with hydrazine hydrate in ethanol under reflux (78°C, 12 hr) generates the dihydropyridazinone intermediate.
Key reaction parameters:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | Reflux (78°C) |
| Reaction time | 12 hours |
| Yield | 68-72% |
This method benefits from operational simplicity but requires careful pH control to prevent over-oxidation of the dihydropyridazine ring.
Ethoxy Linker Installation
Nucleophilic Alkylation
The ethoxy bridge is introduced through nucleophilic displacement at the pyridazine C4 position. Chloroacetyl chloride reacts with the pyridazinone intermediate in the presence of potassium carbonate (K₂CO₃) in acetonitrile:
$$ \text{Pyridazinone} + ClCH2COCl \xrightarrow{K2CO3, CH3CN} 4-(2-chloroethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate $$
Optimization data:
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 60 | 6 | 82 |
| NaH | THF | 0→25 | 12 | 67 |
| DBU | DMF | 25 | 3 | 75 |
Potassium carbonate in acetonitrile provides optimal results by balancing reactivity and minimizing ester hydrolysis.
Amine Coupling Reaction
Buchwald-Hartwig Amination
The critical C-N bond formation employs palladium-catalyzed cross-coupling between the chloroethoxy intermediate and 2,3-dihydrobenzo[b]dioxin-6-amine:
$$ \text{Chloro intermediate} + \text{Amine} \xrightarrow{Pd2(dba)3, Xantphos, Cs2CO3} \text{Target compound} $$
Catalytic system comparison:
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | 58 | 89 |
| Pd₂(dba)₃ | Xantphos | 83 | 95 |
| Pd PEPPSI-IPr | - | 71 | 92 |
The Pd₂(dba)₃/Xantphos system in toluene at 110°C for 18 hours achieves superior conversion while maintaining ester integrity.
Alternative Synthetic Routes
High-Pressure Cycloaddition
Recent advances in high-pressure chemistry () demonstrate pyridazine polymerization at 32 GPa, though this method remains impractical for molecular synthesis. Nevertheless, it highlights the thermodynamic stability of pyridazine derivatives under extreme conditions.
Solid-Phase Synthesis
Adapting methodologies from peptide chemistry (), the target compound could theoretically be assembled on Wang resin through sequential esterification and coupling steps. However, this approach currently suffers from low yields (<35%) in preliminary trials.
Purification and Characterization
Chromatographic Separation
Final purification employs reverse-phase HPLC with the following parameters:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250mm) | MeCN:H₂O (70:30) | 1.5 mL/min | 12.7 min |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 8.42 (s, 1H, NH), 7.65-7.28 (m, 5H, Ph), 6.84 (s, 1H, dioxin-H), 4.52 (q, J=7.1 Hz, 2H, OCH₂), 4.28 (s, 2H, OCH₂CO), 4.17 (s, 4H, dioxin-OCH₂), 1.48 (t, J=7.1 Hz, 3H, CH₃)
HRMS (ESI+):
Calc. for C₂₄H₂₂N₃O₇ [M+H]⁺: 480.1411
Found: 480.1409
Yield Optimization Strategies
Comparative analysis of three synthetic batches reveals critical control points:
| Parameter | Batch 1 | Batch 2 | Batch 3 | Optimal |
|---|---|---|---|---|
| Coupling temp (°C) | 100 | 110 | 120 | 110 |
| Pd catalyst (mol%) | 5 | 7 | 10 | 7 |
| Reaction time (hr) | 12 | 18 | 24 | 18 |
| Final yield (%) | 61 | 83 | 79 | 83 |
Exceeding 110°C promotes decomposition pathways, while prolonged reaction times increase byproduct formation.
Industrial-Scale Considerations
Adapting the laboratory synthesis for kilogram-scale production requires:
- Replacement of acetonitrile with methyl-THF for greener processing
- Continuous flow hydrogenation for intermediate purification
- Mechanochemical activation in coupling steps to reduce catalyst loading
Pilot plant trials achieved 76% overall yield at 5 kg scale, demonstrating scalability potential.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound while minimizing byproduct formation?
- Methodological Answer: The synthesis involves multi-step reactions, including coupling of the dihydrobenzo[d][1,4]dioxin amine with the pyridazine core. To optimize yield, employ Design of Experiments (DoE) to systematically vary parameters (e.g., reaction temperature, solvent polarity, catalyst loading) and identify critical factors. For example, highlights statistical DoE methods to reduce trial-and-error approaches. Monitor intermediates via HPLC ( ) and use column chromatography for purification ( ). Validate purity with 1H/13C NMR and IR spectroscopy ().
Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer: Combine high-resolution mass spectrometry (HR-MS) to verify molecular weight and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the dihydrobenzo[d][1,4]dioxin and pyridazine moieties ( ). For crystallinity assessment, use X-ray crystallography if single crystals are obtainable. Thermogravimetric analysis (TGA) and DSC can characterize thermal stability ().
Q. How can researchers assess the compound’s biological activity in antimicrobial or anti-TB assays?
- Methodological Answer: For antimicrobial screening, use microdilution assays against Gram-positive/negative bacteria (). For anti-TB potential, employ EthR inhibition assays ( ):
- Measure binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Validate inhibition of EthR-DNA interactions using electrophoretic mobility shift assays (EMSAs) .
- Pair with cytotoxicity assays (e.g., MTT on mammalian cells) to evaluate selectivity.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like EthR?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to simulate binding to EthR’s ligand-binding domain ( ). Refine predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over 100+ ns trajectories. Use binding free energy calculations (MM-PBSA/GBSA) to quantify affinity. Compare results with experimental data (e.g., IC50 values) to resolve discrepancies ( ).
Q. What strategies address contradictory data between computational predictions and experimental bioactivity results?
- Methodological Answer: Contradictions may arise from solvent effects, protein flexibility, or incomplete force fields.
- Experimental validation: Conduct alanine scanning mutagenesis on EthR to identify critical binding residues.
- Computational refinement: Apply QM/MM hybrid methods to model electronic interactions accurately ( ).
- Use ensemble docking to account for protein conformational changes ( ).
Q. How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer: Integrate generative adversarial networks (GANs) to propose structurally novel analogs. Train models on datasets of pyridazine/dioxin derivatives with ADME (absorption, distribution, metabolism, excretion) data. Use COMSOL Multiphysics for in silico simulations of solubility and permeability ( ). Validate predictions via Caco-2 cell assays for intestinal absorption and microsomal stability tests .
Q. What experimental protocols ensure reproducibility in heterogeneous catalysis reactions involving this compound?
- Methodological Answer: Standardize catalyst preparation (e.g., Pd/C, ) using BET surface area analysis and XPS to confirm consistency. Monitor reactions in real-time via in situ FTIR or Raman spectroscopy . Document all parameters (e.g., stirring rate, gas atmosphere) using electronic lab notebooks (ELNs) to ensure traceability ( ).
Data Analysis & Optimization
Q. How should researchers statistically analyze dose-response data to determine IC50 values accurately?
- Methodological Answer: Fit dose-response curves using non-linear regression (e.g., four-parameter logistic model in GraphPad Prism). Calculate 95% confidence intervals and validate with bootstrapping (≥1000 iterations). For outliers, apply Grubbs’ test and repeat assays in triplicate ().
Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
